molecular formula C10H14FN B13261423 N-(butan-2-yl)-4-fluoroaniline

N-(butan-2-yl)-4-fluoroaniline

Cat. No.: B13261423
M. Wt: 167.22 g/mol
InChI Key: GRFYYFQPCIDRPU-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-4-fluoroaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by an aryl or alkyl group. This compound features a butan-2-yl group attached to the nitrogen atom and a fluorine atom attached to the benzene ring. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-4-fluoroaniline can be achieved through several methods. One common approach involves the reaction of 4-fluoronitrobenzene with butan-2-amine under reducing conditions. The reaction typically proceeds as follows:

    Nitration: 4-fluoronitrobenzene is prepared by nitration of fluorobenzene.

    Reduction: The nitro group in 4-fluoronitrobenzene is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Alkylation: The resulting 4-fluoroaniline is then reacted with butan-2-yl chloride in the presence of a base such as sodium hydroxide to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-4-fluoroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the aniline group or the butan-2-yl substituent.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using reagents like chlorine (Cl2), nitric acid (HNO3), and sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

N-(butan-2-yl)-4-fluoroaniline has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-4-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or other biomolecules, depending on its structure and functional groups. The exact molecular targets and pathways involved can vary based on the specific application and context.

Comparison with Similar Compounds

N-(butan-2-yl)-4-fluoroaniline can be compared with other similar compounds, such as:

    N-(butan-2-yl)-4-chloroaniline: Similar structure but with a chlorine atom instead of fluorine.

    N-(butan-2-yl)-4-bromoaniline: Similar structure but with a bromine atom instead of fluorine.

    N-(butan-2-yl)-4-iodoaniline: Similar structure but with an iodine atom instead of fluorine.

These compounds share similar chemical properties but differ in their reactivity and applications due to the different halogen atoms attached to the benzene ring.

Properties

Molecular Formula

C10H14FN

Molecular Weight

167.22 g/mol

IUPAC Name

N-butan-2-yl-4-fluoroaniline

InChI

InChI=1S/C10H14FN/c1-3-8(2)12-10-6-4-9(11)5-7-10/h4-8,12H,3H2,1-2H3

InChI Key

GRFYYFQPCIDRPU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=CC=C(C=C1)F

Origin of Product

United States

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